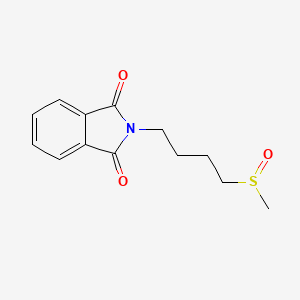
2-(4-(Methylsulfinyl)butyl)isoindoline-1,3-dione
Übersicht
Beschreibung
2-(4-(Methylsulfinyl)butyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C13H15NO3S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-(Methylsulfinyl)butyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-mycobacterial, anti-cancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This compound is synthesized through the reaction of isoindoline-1,3-dione with methylsulfinyl butyl groups. The synthesis process has been optimized to enhance yield and purity, allowing for effective biological evaluation.
Anti-mycobacterial Activity
Research indicates that isoindoline-1,3-dione derivatives exhibit significant anti-mycobacterial properties. A study highlighted the anti-mycobacterial potential of secondary amino-substituted isoindoline-1,3-dione derivatives, showing comparable activity to standard treatments like ethionamide. The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 6.25 μg/mL against Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Activity Comparison |
|---|---|---|
| This compound | TBD | Comparable to ethionamide |
| Secondary amine derivatives | 6.25 | Effective against M. tuberculosis |
Anti-cancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) found that isoindoline-1,3-dione derivatives demonstrated significant cytotoxic effects across various cancer cell lines. The mean GI50 (the concentration that inhibits cell growth by 50%) was reported to be approximately 15.72 μM for some derivatives .
| Cancer Cell Line | GI50 (μM) | Growth Inhibition (%) |
|---|---|---|
| Non-small cell lung (HOP-62) | <10 | -17.47 |
| CNS cancer (SF-539) | <10 | -49.97 |
| Melanoma (MDA-MB-435) | <10 | -22.59 |
| Ovarian cancer (OVCAR-8) | <10 | -27.71 |
Anti-inflammatory Activity
Isoindoline derivatives have shown promise in anti-inflammatory applications as well. They have been reported to inhibit pro-inflammatory factors such as COX-2 and TNF-alpha while enhancing the expression of anti-inflammatory markers like IL-10 . This dual action suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Anti-mycobacterial Activity : A series of experiments were conducted where various isoindoline derivatives were tested against Mycobacterium leprae and M. tuberculosis. Results indicated that modifications at the C4/C5 positions significantly enhanced activity while reducing cytotoxicity .
- NCI Screening : The NCI's Developmental Therapeutics Program screened several isoindoline derivatives against a panel of 60 cancer cell lines, revealing a consistent pattern of cytotoxicity across multiple types of cancer .
Eigenschaften
IUPAC Name |
2-(4-methylsulfinylbutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-18(17)9-5-4-8-14-12(15)10-6-2-3-7-11(10)13(14)16/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSMYMXLTSMQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669954 | |
| Record name | 2-[4-(Methanesulfinyl)butyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163956-72-7 | |
| Record name | 2-[4-(Methanesulfinyl)butyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















